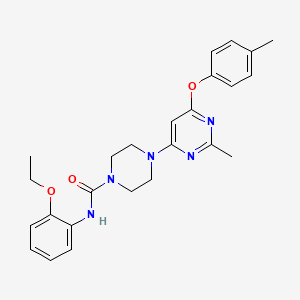
N-(2-ethoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like N-(2-ethoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide often involves multi-step chemical processes that include reactions like nucleophilic substitution, amidation, and cyclization. For example, a related compound was synthesized through a series of steps characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis. These processes highlight the intricate chemistry involved in creating compounds with specific biological activities (Vinaya Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their biological function and interaction with targets. For instance, the molecular structure analysis of a related compound revealed the importance of dihedral angles between different rings in the molecule, affecting its ability to bind to biological targets. Structural analyses often involve X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within the molecule (S. Anthal et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of these compounds under different conditions can reveal their stability, reactivity towards nucleophiles or electrophiles, and potential for modifications. For example, the synthesis and evaluation of derivatives for anti-angiogenic and DNA cleavage activities demonstrate how functional groups influence the chemical behavior and biological activities of these molecules (Vinaya Kambappa et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Applications
- N-(2-ethoxyphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide and its derivatives are frequently used in the synthesis of novel chemical compounds with potential biological activities. For instance, Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from similar chemical structures, demonstrating significant anti-inflammatory and analgesic activities, with high COX-2 selectivity indices and protective effects in analgesic and anti-inflammatory tests (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
- Krishnamurthy et al. (2011) reported on derivatives of this compound exhibiting potent inhibitory antimicrobial activity against standard strains of Gram-positive and Gram-negative bacteria (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Analgesic Activity Studies
- Nie et al. (2020) studied analogs of this compound, revealing their effectiveness in alleviating chronic pain in animal models. These studies highlight the potential therapeutic applications of these compounds in pain management (Nie et al., 2020).
Pharmaceutical Analysis and Quality Control
- The compound and its derivatives are also used in pharmaceutical analysis. Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, demonstrating the importance of these compounds in quality control processes in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Anti-Angiogenic and DNA Cleavage Studies
- In a study by Kambappa et al. (2017), novel derivatives of this compound showed significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-4-32-22-8-6-5-7-21(22)28-25(31)30-15-13-29(14-16-30)23-17-24(27-19(3)26-23)33-20-11-9-18(2)10-12-20/h5-12,17H,4,13-16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDAUYVOMZJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)

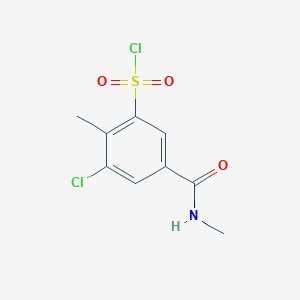
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)
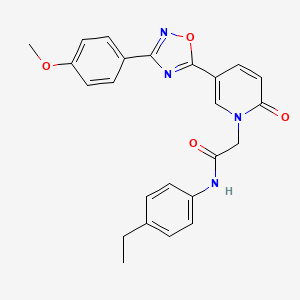
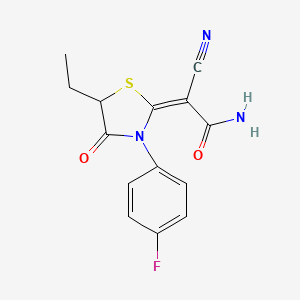

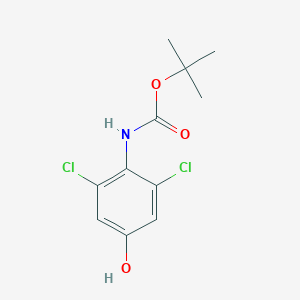
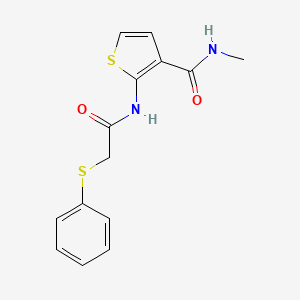
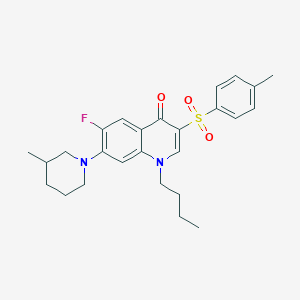
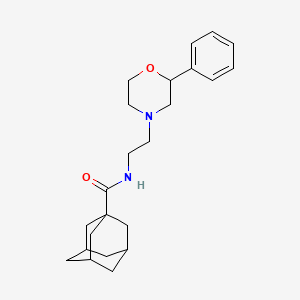
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)